Cas no 444317-48-0 ((4-Aminophenyl)(phenyl)methanone)

(4-Aminophenyl)(phenyl)methanone structure
444317-48-0 structure
Product Name:(4-Aminophenyl)(phenyl)methanone
CAS No:444317-48-0
Molecular Formula:C13H11NO
Molecular Weight:197.23254
CID:1026880
PubChem ID:14346

(4-Aminophenyl)(phenyl)methanone Properties

Names and Identifiers

    • (4-Aminophenyl)(phenyl)methanone
    • BRN 0389292
    • CHEMBL314211
    • DTXSID8061557
    • 4-Benzoylbenzenamine
    • (4-aminophenyl)-phenylmethanone
    • Benzophenone, 4-amino-
    • AKOS009158785
    • 1137-41-3
    • s12116
    • Q63399175
    • 4-Aminobenzophenone
    • AC-15859
    • 4-amino-benzophenone
    • W-108614
    • p-Benzoylaniline
    • NS00023696
    • DB-344724
    • WLN: ZR DVR
    • (4-Amino-phenyl)-phenyl-methanone
    • Oprea1_489892
    • p-Aminobenzophenone
    • EINECS 214-506-6
    • USAF A-233
    • MFCD00007895
    • BDBM50145839
    • AJ-333/09219011
    • 9VH7LQN5JE
    • SCHEMBL49952
    • (4-Amino-phenyl)phenyl-methanone
    • CS-0113883
    • NSC7665
    • para-aminobenzophenone
    • NSC-7665
    • 4-Aminobenzophenone(p-Aminobenzophenone, PAB)
    • SY048508
    • 4-14-00-00248 (Beilstein Handbook Reference)
    • A1140
    • (4-Amino-phenyl)phenylmethanone
    • AI3-03267
    • 444317-48-0
    • NSC 7665
    • Z1069985914
    • EN300-67231
    • (4-aminophenyl)-phenyl-methanone
    • 4-Aminophenyl phenyl ketone
    • (4-Aminophenyl)phenyl-methanone
    • DB-027778
    • UNII-9VH7LQN5JE
    • 4-BENZOYLANILINE
    • Methanone, (4-aminophenyl)phenyl-
    • A803084
    • DS-14627
    • InChIKey: RBKHNGHPZZZJCI-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2
    • SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 197.084063974g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 197.084063974g/mol
  • Heavy Atom Count: 15
  • Complexity: 213
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1Ų

(4-Aminophenyl)(phenyl)methanone Related Literature

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